2-Bromo-5-phenylthiophene
Overview
Description
2-Bromo-5-phenylthiophene is an organic compound with the molecular formula C10H7BrS It is a derivative of thiophene, a five-membered aromatic ring containing sulfur The compound is characterized by the presence of a bromine atom at the second position and a phenyl group at the fifth position of the thiophene ring
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Bromo-5-phenylthiophene typically involves the bromination of 5-phenylthiophene. One common method includes dissolving 5-phenylthiophene in chloroform and adding N-bromosuccinimide (NBS) as the brominating agent. The reaction is carried out at room temperature with stirring for about 30 minutes .
Industrial Production Methods: In an industrial setting, the synthesis can be scaled up using similar methods. The process involves the use of thiophene, dichloroethane, and hydrobromic acid in a reactor equipped with a stirrer, condenser, and thermometer. Hydrogen peroxide is added dropwise while maintaining the temperature at 40°C. The reaction is monitored until the desired product is obtained .
Chemical Reactions Analysis
Types of Reactions: 2-Bromo-5-phenylthiophene undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other substituents through nucleophilic substitution reactions.
Coupling Reactions: It can participate in Suzuki-Miyaura coupling reactions with aryl boronic acids to form biaryl compounds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.
Suzuki-Miyaura Coupling: Palladium catalysts and bases like potassium carbonate are typically employed.
Major Products:
Substitution Products: Depending on the nucleophile, various substituted thiophenes can be formed.
Coupling Products: Biaryl compounds are the major products of coupling reactions.
Scientific Research Applications
2-Bromo-5-phenylthiophene has diverse applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Medicine: It serves as a precursor in the development of pharmaceutical agents.
Industry: It is utilized in the production of organic semiconductors and materials for electronic devices.
Mechanism of Action
The mechanism of action of 2-Bromo-5-phenylthiophene in organic synthesis involves its incorporation into target molecules, enabling the formation of new chemical bonds. In pharmaceutical research, it interacts with specific molecular targets, potentially inhibiting or modulating biological pathways .
Comparison with Similar Compounds
- 2-Bromo-3-hexylthiophene
- 2-Bromo-4-hexylthiophene
- 5-Phenylthiophene-2-carboxaldehyde
Comparison: 2-Bromo-5-phenylthiophene is unique due to the presence of both a bromine atom and a phenyl group on the thiophene ring. This dual substitution enhances its reactivity and makes it a versatile intermediate in organic synthesis. Compared to other brominated thiophenes, the phenyl group provides additional stability and potential for further functionalization .
Properties
IUPAC Name |
2-bromo-5-phenylthiophene | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7BrS/c11-10-7-6-9(12-10)8-4-2-1-3-5-8/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RVCTZBRMQZWVDA-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(S2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7BrS | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60379981 | |
Record name | 2-bromo-5-phenylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60379981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
29488-24-2 | |
Record name | 2-Bromo-5-phenylthiophene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=29488-24-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-bromo-5-phenylthiophene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60379981 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Bromo-5-phenylthiophene | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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